molecular formula C8H10O B3433585 2-(2-Methylcyclopropyl)furan CAS No. 39763-88-7

2-(2-Methylcyclopropyl)furan

Cat. No.: B3433585
CAS No.: 39763-88-7
M. Wt: 122.16 g/mol
InChI Key: FKLFCFZEGVKNCT-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopropyl)furan is an organic compound characterized by a furan ring substituted with a 2-methylcyclopropyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylcyclopropyl)furan can be achieved through several methods. One common approach involves the hydrogenation of this compound under catalytic conditions. This process typically employs a palladium on charcoal catalyst at elevated temperatures (around 150°C) in a flow system . Another method involves the addition of this compound to acrolein, crotonaldehyde, or mosityl oxide in an acid medium, resulting in the formation of corresponding aldehydes and ketones without cleavage of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is crucial to optimize yield and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 2-(2-Methylcyclopropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective hydrogenation and addition reactions without cleavage of the cyclopropane ring makes it valuable in synthetic chemistry .

Properties

IUPAC Name

2-(2-methylcyclopropyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-5-7(6)8-3-2-4-9-8/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFCFZEGVKNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309190
Record name 2-(2-Methylcyclopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39763-88-7
Record name 2-(2-Methylcyclopropyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39763-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylcyclopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methylcyclopropyl)furan
Reactant of Route 2
2-(2-Methylcyclopropyl)furan
Reactant of Route 3
2-(2-Methylcyclopropyl)furan
Reactant of Route 4
2-(2-Methylcyclopropyl)furan
Reactant of Route 5
2-(2-Methylcyclopropyl)furan
Reactant of Route 6
2-(2-Methylcyclopropyl)furan

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